2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide is a complex organic molecule belonging to the family of thienopyrimidines. This compound is characterized by a heterocyclic structure that integrates sulfur and nitrogen atoms within the ring, making it a versatile candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide can be approached via several synthetic routes:
Multi-Step Synthesis: : This involves the preparation of key intermediates through various reactions like condensation, cyclization, and alkylation.
Reaction Conditions: : Typical reaction conditions may involve specific solvents (like DMSO or DMF), catalysts (such as Lewis acids), and controlled temperatures ranging from room temperature to 100°C, depending on the step involved.
Industrial Production Methods
For large-scale industrial production, methods often leverage continuous flow chemistry to improve yield and efficiency. This involves:
Reactors: : Using specialized reactors that can handle the high temperatures and pressures required.
Automation: : Employing automated systems to precisely control reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: : Using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions with halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Commonly performed in aqueous or organic solvents, at temperatures ranging from 25°C to 80°C.
Reduction: : Typically done in inert atmospheres (e.g., nitrogen) at low temperatures.
Substitution: : Often carried out in polar aprotic solvents like acetonitrile.
Major Products
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Results in alcohols or amines.
Substitution: : Produces alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate for complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Cell Studies: : Used in assays to study cell signaling pathways.
Medicine
Drug Development: : Investigated for potential therapeutic uses, particularly in targeting specific biochemical pathways.
Industry
Material Science: : Utilized in the development of advanced materials with unique properties.
Agriculture: : Examined for use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors that play a role in disease pathways.
Pathways Involved: : The compound may modulate signaling pathways such as MAPK or PI3K/AKT, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-e]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide
Uniqueness
Structural Differences: : Minor changes in the ring structure or substituent positions lead to significant differences in reactivity and properties.
Functional Variability: : The compound's unique properties make it suitable for specific applications that similar compounds cannot fulfill.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide stands out in its class due to its unique structural features and broad range of applications in various fields of scientific research and industry.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-4-7-11-20-17(23)16-14(8-12-25-16)21(18(20)24)13-15(22)19(9-5-2)10-6-3/h8,12H,4-7,9-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKJEGBXXESRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CCC)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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